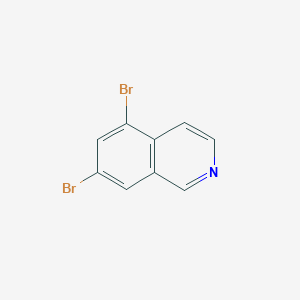
5,7-Dibromoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry and pharmacology due to its potential use in the synthesis of complex molecules and as a precursor for the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported through various methods. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones was achieved from 2,5-dimethoxyaniline using the Skraup reaction, followed by a series of reactions including demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination reaction . Another synthesis approach for isoquinoline derivatives involved cyclization reactions of bis(cyanophenyl)propionitriles, which were used to confirm the structure of a compound derived from the degradation of the "red pigment" . Additionally, a Rh(III)-catalyzed cascade annulation process was developed to synthesize isoindolo[2,1-b]isoquinolin-5(7H)-ones via C-H activation, which could potentially be adapted for the synthesis of brominated isoquinolines .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring fused to a pyridine ring with bromine atoms substituted at the 5 and 7 positions. The presence of bromine atoms significantly affects the electronic properties of the molecule and can facilitate further chemical reactions.
Chemical Reactions Analysis
Brominated isoquinolines can undergo various chemical reactions due to the presence of bromine, which is a good leaving group. For example, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involved a nucleophilic halogen exchange starting from a dihalogenated precursor . Another study described the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These reactions highlight the reactivity of brominated isoquinolines in substitution reactions, which is essential for their use in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the presence of bromine atoms would increase the molecular weight and could potentially affect the compound's boiling and melting points. The bromine substituents would also influence the compound's solubility in various solvents and its reactivity in chemical reactions. The synthesis of radiolabeled compounds suggests that this compound derivatives could be used in imaging studies, indicating a high degree of chemical purity and stability under certain conditions .
Scientific Research Applications
Anticancer Agent Development
5,7-Dibromoisoquinoline has been used as a scaffold in the development of potential anticancer agents. A study by Elghazawy et al. (2017) synthesized derivatives of 5,7-dibromoquinoline with substituents at position 8 of the ring system. These compounds exhibited in vitro antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB231. Notably, nanoformulations of these derivatives enhanced their cytotoxic efficacy, demonstrating the potential of this compound scaffolds in anticancer drug development (Elghazawy et al., 2017).
Antimicrobial Activity
Research by Faty et al. (2015) explored the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives from brominated N-substituted homophthalimides and tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones, which can be used as precursors for spiro derivatives. These new compounds were tested for their antimicrobial activities, with some exhibiting moderate activities against various species, demonstrating the usefulness of this compound in antimicrobial agent synthesis (Faty et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 5,7-Dibromoisoquinoline are currently unknown. The compound is a derivative of isoquinoline
Mode of Action
As a derivative of isoquinoline , it may share some of the parent compound’s interactions with its targets.
Pharmacokinetics
Information about the compound’s impact on bioavailability is currently unavailable .
Safety and Hazards
properties
IUPAC Name |
5,7-dibromoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKOBTYLMIJXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137673-43-7 |
Source


|
| Record name | 5,7-dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
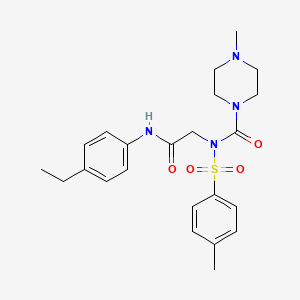

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)
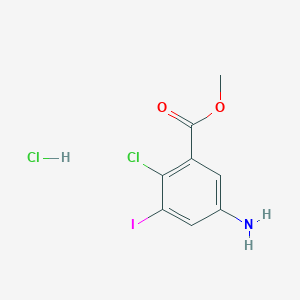
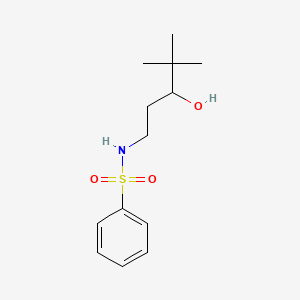
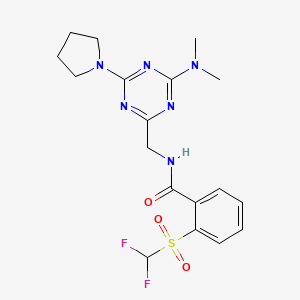


![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)